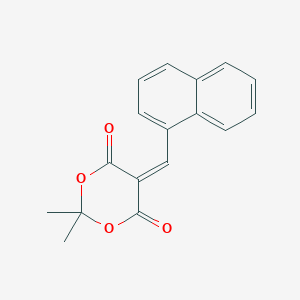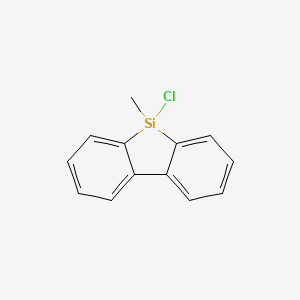
1-(Triphenylsilyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triphenylsilyl)cyclohexanol is an organic compound with the molecular formula C24H26OSi. It is characterized by a cyclohexanol moiety bonded to a triphenylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Triphenylsilyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Triphenylsilyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to yield cyclohexane derivatives.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions include cyclohexanone, cyclohexane derivatives, and various substituted cyclohexanol compounds .
Scientific Research Applications
1-(Triphenylsilyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Triphenylsilyl)cyclohexanol exerts its effects involves interactions with various molecular targets. The triphenylsilyl group can stabilize reactive intermediates, facilitating specific chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Triphenylmethylcyclohexanol: Similar structure but with a triphenylmethyl group instead of a triphenylsilyl group.
Cyclohexanol: Lacks the triphenylsilyl group, resulting in different chemical properties.
Triphenylsilyl derivatives: Other compounds with the triphenylsilyl group attached to different functional groups
Uniqueness: 1-(Triphenylsilyl)cyclohexanol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanol derivatives. This makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C24H26OSi |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-triphenylsilylcyclohexan-1-ol |
InChI |
InChI=1S/C24H26OSi/c25-24(19-11-4-12-20-24)26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,25H,4,11-12,19-20H2 |
InChI Key |
GJSSIICRXIGGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



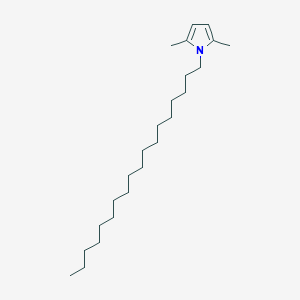
![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)
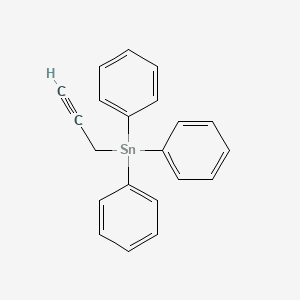

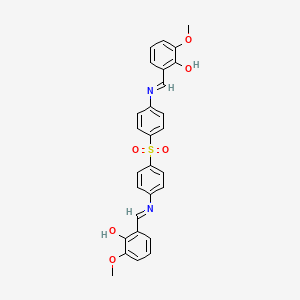
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)

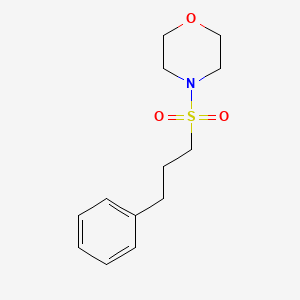


![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)
